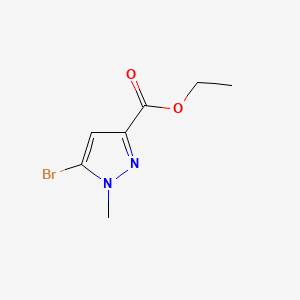

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Descripción

Historical Context of Pyrazole Derivatives

The foundation of pyrazole chemistry traces back to the pioneering work of Ludwig Knorr in 1883, who first synthesized pyrazole and established the fundamental principles that continue to guide research in this field today. Knorr's groundbreaking synthesis laid the foundation for the exploration of pyrazole derivatives across various scientific disciplines, initially garnering attention for their intriguing chemical properties and potential applications. The historical significance of this discovery became even more apparent when Knorr accidentally discovered antipyrine during his attempts to synthesize quinoline derivatives with antipyretic activity, which demonstrated the unexpected therapeutic potential of pyrazole-based compounds.

The development of pyrazole chemistry gained further momentum through the contributions of Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. This methodology represented a significant advancement in the field and provided researchers with reliable synthetic routes to access pyrazole derivatives. The Pechmann synthesis became a cornerstone method that influenced subsequent developments in heterocyclic chemistry and established pyrazoles as versatile building blocks for pharmaceutical applications.

As the 20th century unfolded, researchers increasingly recognized the potential of pyrazole derivatives in medicinal applications, marking the beginning of a new era in pharmaceutical chemistry. The unique electronic and steric properties of the pyrazole ring system contributed to its binding affinity with various biological targets, enhancing the efficacy of drugs derived from this scaffold. The historical progression from basic chemical curiosity to pharmaceutical importance demonstrates the enduring value of fundamental heterocyclic research and its impact on modern drug discovery efforts.

The evolution of pyrazole chemistry has been characterized by continuous innovation in synthetic methodologies and expanding applications across multiple disciplines. From the initial discovery by Knorr to contemporary applications in drug development, pyrazole derivatives have maintained their position as essential components in the chemist's toolkit for designing biologically active compounds. This historical context provides the foundation for understanding the significance of specific pyrazole derivatives, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, in modern chemical research.

Significance of this compound in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its distinctive substitution pattern and versatile reactivity profile. The compound serves as a key medical intermediate and represents a crucial building block for synthesizing phosphatidylinositol-3-kinase inhibitors, highlighting its importance in contemporary drug discovery efforts. The strategic placement of functional groups on the pyrazole ring creates a scaffold that can be readily modified through various chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems.

The significance of this compound extends beyond its role as a synthetic intermediate, as it exemplifies the principles of structure-activity relationships in heterocyclic chemistry. The presence of the bromine substituent at the 5-position provides a reactive site for cross-coupling reactions, while the methyl group at the 1-position influences the electronic properties of the ring system. The ethyl carboxylate functionality at the 3-position offers additional opportunities for chemical modification, allowing researchers to fine-tune the compound's properties for specific applications.

In the context of modern pharmaceutical research, this compound has gained recognition as an essential intermediate for developing compounds with diverse biological activities. The compound's structure allows for the creation of release-activated calcium channel inhibitors through targeted modifications, demonstrating its versatility in medicinal chemistry applications. This capability to serve as a platform for multiple therapeutic targets underscores the compound's value in drug discovery programs and its contribution to the advancement of heterocyclic chemistry.

The compound's importance is further emphasized by the development of specialized synthetic routes designed specifically for its preparation. Recent patent literature describes optimized methodologies that address the challenges associated with obtaining this compound in high purity and yield, reflecting the significant commercial and research interest in its applications. These developments have made this compound more accessible to researchers and have facilitated its incorporation into various synthetic programs.

Overview of Pyrazole-Carboxylate Chemistry

Pyrazole-carboxylate derivatives represent a significant class of heterocyclic compounds that combine the unique properties of the pyrazole ring with the versatility of ester functionality. These compounds exhibit fascinating structural characteristics that influence their chemical reactivity and biological activity profiles. The pyrazole ring itself consists of a five-membered aromatic structure containing two adjacent nitrogen atoms, creating a system with both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen functionality. This dual nature contributes to the amphoteric properties of pyrazole-carboxylates and influences their behavior in various chemical environments.

The tautomeric behavior of pyrazole-carboxylates adds another layer of complexity to their chemical properties. These compounds can exist in different tautomeric forms, with the equilibrium position influenced by factors such as solvent, temperature, and the nature of substituents on the ring. The tautomeric exchange can affect the compound's reactivity patterns and biological interactions, making it crucial to understand these structural dynamics when designing synthetic strategies or evaluating biological activities.

The ester functionality in pyrazole-carboxylates provides numerous opportunities for structural modification and derivatization. The carboxylate group serves as a versatile handle for introducing various substituents through standard organic transformations such as hydrolysis, amidation, and transesterification reactions. This flexibility has made pyrazole-carboxylates valuable synthetic intermediates for preparing more complex heterocyclic systems and biologically active compounds.

Recent advances in pyrazole-carboxylate synthesis have focused on developing efficient and environmentally friendly methodologies. These include direct synthesis routes from esters using tert-butoxide-assisted carbon-carbon coupling reactions, followed by condensation with hydrazine derivatives. Such approaches allow for precise control of regioselectivity and enable the systematic variation of substituents at different positions of the pyrazole ring, facilitating structure-activity relationship studies and optimization of compound properties.

Research Objectives and Methodological Approaches

Contemporary research focused on this compound encompasses multiple objectives aimed at expanding its synthetic accessibility, understanding its chemical properties, and exploring its applications in drug discovery. The primary research objective involves developing efficient synthetic methodologies that can provide the compound in high yield and purity while minimizing the use of hazardous reagents and complex procedures. This goal has led to the investigation of novel synthetic routes that address the limitations of existing methodologies and provide more practical approaches for large-scale preparation.

Methodological approaches to studying this compound have evolved to incorporate advanced analytical techniques and computational methods. Researchers employ a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to characterize the compound's structure and understand its conformational behavior. These techniques provide detailed insights into the molecular geometry, electronic distribution, and intermolecular interactions that influence the compound's chemical and biological properties.

The investigation of structure-activity relationships represents another crucial research objective, with methodological approaches focusing on systematic structural modifications and biological evaluation. Researchers systematically vary substituents on the pyrazole ring and evaluate the resulting compounds for their pharmacological activities, using this information to guide the design of more potent and selective therapeutic agents. This approach has proven particularly valuable in the development of phosphatidylinositol-3-kinase inhibitors and other targeted therapeutics.

Computational chemistry methods have become increasingly important in research involving this compound, providing theoretical insights into reactivity patterns, conformational preferences, and molecular interactions. These approaches complement experimental studies and help researchers predict the behavior of new derivatives before synthesis, thereby improving the efficiency of drug discovery efforts. The integration of computational and experimental methodologies has accelerated progress in understanding the fundamental chemistry of this important heterocyclic compound.

Propiedades

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFAPSHASGINRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693384 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-48-2 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester

Diethyl butynedioate (58.8 mmol) is dissolved in diethyl ether and cooled to -10°C. A 40% aqueous methylhydrazine solution (58.8 mmol) is added dropwise, maintaining the temperature below 0°C. After 30 minutes, a white solid precipitates, which is filtered, washed with ether, and heated at 100°C to yield the intermediate (76% yield).

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Temperature | -10°C to 100°C |

| Reaction Time | 30 minutes |

| Yield | 76% |

Step 2: Bromination with Tribromophosphorus Oxide

The hydroxy intermediate (26.5 mmol) is dissolved in acetonitrile and treated with tribromophosphorus oxide (POBr₃, 132.5 mmol) under reflux for 15 hours. After cooling, the mixture is quenched with saturated Na₂CO₃, extracted with ethyl acetate, and dried to obtain the brominated ester (55.9% yield).

Reaction Optimization :

-

Solvent Choice : Acetonitrile facilitates higher bromination efficiency compared to DMF or THF.

-

Stoichiometry : A 5:1 molar ratio of POBr₃ to substrate ensures complete conversion.

Step 3: Hydrolysis to 5-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

The ethyl ester (0.1 mol) is hydrolyzed in ethanol with 10% NaOH at room temperature for 2 hours. Acidification with 2N HCl precipitates the carboxylic acid (93.2% yield).

Critical Observations :

-

Alkaline hydrolysis proceeds efficiently without side reactions due to the electron-withdrawing bromine group.

-

Ethanol-water mixtures prevent ester reformation during workup.

Comparative Analysis of Synthesis Methods

The table below contrasts the conventional and patented methods:

Mechanistic Insights and Reaction Pathways

Condensation Mechanism

The initial step involves nucleophilic attack by methylhydrazine on diethyl butynedioate, forming a hydrazone intermediate. Cyclization via intramolecular esterification yields the pyrazole ring.

Bromination Mechanism

POBr₃ acts as both a Lewis acid and bromine source. The hydroxyl group is converted to a better leaving group (OPOBr₂), facilitating nucleophilic aromatic substitution at the 5-position.

Hydrolysis and Carbamate Formation

The ester hydrolysis proceeds via base-catalyzed nucleophilic acyl substitution. Subsequent Curtius rearrangement with dimethyl azidophosphate introduces the tert-butyl carbamate protecting group, which is cleaved under acidic conditions.

Industrial Applications and Process Optimization

The patented method’s advantages make it suitable for large-scale production:

-

Cost Efficiency : Diethyl butynedioate is 40% cheaper than 1-methyl-1H-pyrazol-3-amine.

-

Waste Reduction : Aqueous workups and recyclable solvents (acetonitrile, ethyl acetate) align with green chemistry principles.

-

Process Intensification : Combining steps 2 and 3 in a one-pot procedure could further reduce processing time.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole derivatives or reduced to yield different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate has the molecular formula and a molecular weight of approximately 247.09 g/mol. The compound features a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group attached to the carboxylic acid at the 3-position. This unique structure contributes to its reactivity and utility in various chemical transformations.

Scientific Research Applications

1. Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the development of phosphatidylinositol-3-kinase (PI3K) inhibitors, which have applications in cancer therapy by targeting tumor cell metabolism and growth . Additionally, modifications of this compound can lead to the synthesis of calcium release-activated calcium channel (CRAC) inhibitors, which are being explored for treating inflammatory conditions such as rheumatoid arthritis and asthma .

2. Agrochemical Development

The compound is also utilized in the synthesis of various agrochemicals. Its structural characteristics allow it to act as a building block for developing new pesticides and herbicides that target specific biochemical pathways in plants or pests. The versatility of its bromomethyl group enables nucleophilic substitutions that are essential for creating more complex agrochemical structures.

3. Biochemical Assays

In biological research, this compound is employed as a probe in biochemical assays due to its ability to interact with enzymes and other biomolecules. Its reactivity allows it to be used in studying enzyme inhibitors, which can provide insights into metabolic pathways and disease mechanisms.

Chemical Reactivity

The compound undergoes various chemical reactions that enhance its utility:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols, facilitating the synthesis of diverse derivatives.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to yield alcohols, expanding its application range in organic synthesis.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of PI3K inhibitors | Targeted cancer therapy |

| Agrochemicals | Development of pesticides | Specific targeting of pests/plants |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

Case Studies

Case Study 1: Synthesis of PI3K Inhibitors

Recent studies have demonstrated that modifications of this compound can lead to potent PI3K inhibitors. These compounds showed significant efficacy in preclinical models for various cancers, indicating their potential for clinical application .

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against several bacterial strains. Preliminary studies suggest that certain modifications enhance its activity against pathogens, highlighting its potential as a new class of antimicrobial agents .

Mecanismo De Acción

The mechanism of action of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .

Comparación Con Compuestos Similares

Substituent Variations on the Pyrazole Ring

Key Observations :

Ester Group Modifications

Key Observations :

- Conversion to a sodium carboxylate (e.g., sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate) increases water solubility, making it suitable for ionic reactions .

- The chloropyridinyl substituent in ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate introduces π-π stacking capabilities, relevant to pesticidal activity .

Heterocyclic and Functional Group Additions

Key Observations :

- Benzyl groups (e.g., ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate) increase lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

- Multiple methyl groups (e.g., ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate) improve thermal stability, as evidenced by higher melting points .

Actividad Biológica

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, modes of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a unique substitution pattern that influences its reactivity and biological activity. The compound can be synthesized through the reaction of 5-bromo-1-methyl-1H-pyrazole with diethyl carbonate under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens. For instance, derivatives of pyrazole compounds have shown inhibition zones indicating strong antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen Targeted |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.23 | Escherichia coli |

| 10 | 0.24 | Pseudomonas aeruginosa |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that certain pyrazole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead compound in cancer drug development .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of pyrazole derivatives on human cancer cell lines, it was found that specific modifications to the pyrazole ring enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most active derivative showed an IC50 value of approximately 10 μM, indicating significant antiproliferative effects .

The biological activity of this compound is attributed to its interaction with various biological targets. Pyrazoles are known to exhibit tautomerism, which can influence their binding affinity to enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For example, some derivatives have demonstrated selective inhibition of COX-2 with an IC50 value significantly lower than that of standard anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | 540 |

| Compound B | 4.00 | 0.02 | 200 |

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for various applications:

- Antimicrobial Agents : Its effectiveness against resistant strains makes it a candidate for new antimicrobial therapies.

- Anti-inflammatory Drugs : The compound's selective COX-2 inhibition positions it as a potential alternative to traditional NSAIDs.

- Cancer Therapeutics : The anticancer properties warrant further investigation into its mechanisms and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification. Key factors include:

- Catalysts : Methanesulfonic acid or formic acid under reflux (70–80°C) .

- Solvents : Methanol or ethanol for improved solubility and reaction control .

- Purification : Crystallization or chromatography (e.g., silica gel column) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., δ 1.3–1.5 ppm for ethyl ester, δ 4.0–4.2 ppm for methyl group) .

- X-ray crystallography : Resolves crystal packing and torsion angles (e.g., tert-butyl substituents introduce rotatable bonds affecting flexibility) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 273.02) .

Q. What common functionalization reactions are feasible at the bromine and ester positions?

- Bromine substitution : Nucleophilic aromatic substitution (SNAr) with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

- Ester hydrolysis : Base-mediated (NaOH/EtOH) yields carboxylic acid derivatives for further coupling .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the pyrazole core .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular conformation and intermolecular interactions?

- Software tools : Mercury CSD analyzes void spaces and hydrogen-bonding networks (e.g., C–H···O interactions between ester groups) .

- Challenges : Disorder in tert-butyl groups requires refined occupancy parameters; SHELXL refines twinned crystals with R1 < 0.05 .

Q. What computational methods predict reactivity and regioselectivity in derivatization reactions?

- Quantum mechanics : DFT calculations (B3LYP/6-311+G(d,p)) model transition states for bromine substitution barriers .

- Machine learning : ICReDD’s reaction path search algorithms optimize conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches .

Q. How can contradictory analytical data (e.g., NMR vs. X-ray) be resolved for this compound?

- Case study : Discrepancies in methyl group chemical shifts may arise from dynamic effects (e.g., rotamer interconversion). Variable-temperature NMR or NOESY confirms static vs. dynamic disorder .

- Validation : Cross-reference with high-resolution mass spectrometry and elemental analysis .

Q. What role does the bromine substituent play in modulating biological activity?

- Enzyme inhibition : Bromine enhances hydrophobic interactions with ATP-binding pockets (e.g., kinase inhibition IC50 = 2.7 μM vs. 8.9 μM for chloro analogues) .

- Cellular uptake : LogP increases by 0.5 units compared to non-halogenated derivatives, improving membrane permeability .

Q. How do structural modifications impact stability under physiological conditions?

- Hydrolytic stability : Ester groups degrade faster at pH > 7 (t1/2 = 2 hours vs. 12 hours for amide derivatives) .

- Thermal stability : DSC shows decomposition at 180°C, influenced by tert-butyl steric hindrance .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.